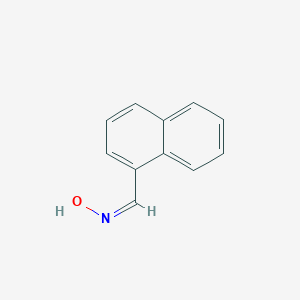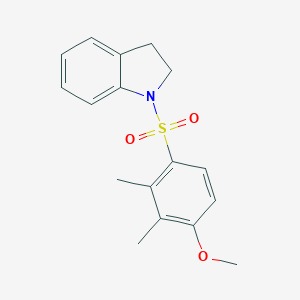
2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research applications due to its unique properties. This compound is a sulfonamide derivative that contains a thienylmethyl group and a bromine atom. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
科学研究应用
2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide has been widely used in scientific research applications due to its unique properties. It has been studied as a potential inhibitor of various enzymes such as carbonic anhydrases, which play a crucial role in various physiological processes. This compound has also been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been used in the development of new drugs for the treatment of various diseases such as glaucoma, epilepsy, and Alzheimer's disease.
作用机制
The mechanism of action of 2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide is not fully understood. However, it has been proposed that this compound acts as an inhibitor of various enzymes by binding to their active sites. It has also been suggested that this compound may interfere with the function of ion channels and receptors in the cell membrane, leading to the inhibition of various physiological processes.
Biochemical and Physiological Effects:
2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrases, which play a crucial role in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide in lab experiments is its unique properties. This compound has been shown to have a high affinity for various enzymes and receptors, making it a useful tool for studying their function. Additionally, this compound is relatively easy to synthesize and has a relatively high yield. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases such as cancer, glaucoma, and neurological disorders. Another potential direction is the study of the mechanism of action of this compound in more detail, which may lead to the discovery of new targets for drug development. Additionally, the study of the biochemical and physiological effects of this compound in different cell types and animal models may provide new insights into its potential therapeutic applications.
合成方法
The synthesis of 2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide can be achieved using various methods. One of the most common methods involves the reaction of 2-bromo-4,5-dimethylbenzenesulfonamide with 2-thienylmethanamine in the presence of a base such as sodium hydride. The reaction results in the formation of the desired compound with a yield of around 60%.
属性
产品名称 |
2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide |
|---|---|
分子式 |
C13H14BrNO2S2 |
分子量 |
360.3 g/mol |
IUPAC 名称 |
2-bromo-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H14BrNO2S2/c1-9-6-12(14)13(7-10(9)2)19(16,17)15-8-11-4-3-5-18-11/h3-7,15H,8H2,1-2H3 |
InChI 键 |
NCYGDRBCXAPAEX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NCC2=CC=CS2 |
规范 SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NCC2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)



![2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B224815.png)
![1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B224817.png)
![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)



